molecular formula C10H11N3O2 B3121424 N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide CAS No. 285139-10-8

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide

Cat. No.: B3121424
CAS No.: 285139-10-8
M. Wt: 205.21 g/mol
InChI Key: YZDMTNTZANFTGL-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide is a high-purity organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is supplied with a purity of 98.0%, making it suitable for advanced research applications . This chemical features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Recent scientific investigations highlight that novel quinazolinone derivatives are of significant interest in pharmacological research for their potential as selective COX-2 inhibitors, which are explored for anti-inflammatory and analgesic applications with a potentially improved side-effect profile compared to classical NSAIDs . Furthermore, related thioquinazoline-acetamide hybrids have demonstrated potent antiviral activity against SARS-CoV-2, inhibiting the virus at both the adsorption and replication stages, positioning the quinazolinone class as a promising scaffold for antiviral drug discovery . Researchers value this compound as a key synthetic intermediate or parent structure for designing and developing new therapeutic agents in these fields. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals.

Properties

IUPAC Name

N-(6-oxo-7,8-dihydro-5H-quinazolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(14)12-10-11-5-7-4-8(15)2-3-9(7)13-10/h5H,2-4H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDMTNTZANFTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C2CC(=O)CCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by cyclization to form the quinazolinone core. The acetamide group is then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Quinazolinone Derivatives

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide Structure: Dichloro-substituted quinazolinone with a bulky 2-ethyl-6-methylphenyl group. Molecular Formula: C₁₉H₁₇Cl₂N₃O₂ (molar mass: 406.27 g/mol) . Key Differences:

  • Chlorine atoms at positions 6 and 8 increase electrophilicity and lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility.

2-Chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]acetamide Structure: Quinazolinone with a furan substituent at position 7 and a chloroacetamide group. Molecular Formula: C₁₄H₁₂ClN₃O₃ (molar mass: 305.72 g/mol) . Key Differences:

  • Chlorine in the acetamide side chain may enhance metabolic stability but increase toxicity risks.
Non-Quinazolinone Analogues

N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Structure: Benzothiazole core with an acetamide and amino group. Molecular Formula: C₉H₁₃N₃OS (molar mass: 219.29 g/mol) . Key Differences:

  • The benzothiazole core replaces nitrogen with sulfur, altering electronic properties and redox stability.
  • The amino group at position 2 increases basicity (predicted pKa ~9.6), favoring interactions with acidic residues.

Methazolamide Metabolites (e.g., MSH, MCY)

  • Structure : Thiadiazole-based compounds with acetamide or cysteine conjugates.
  • Example : N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH; C₅H₈N₄O₂S₂) .
  • Key Differences :
  • The thiadiazole ring is smaller and more electron-deficient than quinazoline, reducing aromatic stacking but increasing reactivity toward nucleophiles.

Substituent-Driven Functional Modifications

Compound Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Predicted logP
Target Compound Tetrahydroquinazoline 6-oxo, 2-acetamide C₁₀H₁₃N₃O₂ 207.23 1.2–1.5
Dichloro Quinazolinone Quinazolinone 6,8-Cl, 2-acetamide, aryl group C₁₉H₁₇Cl₂N₃O₂ 406.27 ~3.5
Furan-Quinazolinone Tetrahydroquinazoline 7-furan, 2-chloroacetamide C₁₄H₁₂ClN₃O₃ 305.72 2.0–2.3
Benzothiazole Derivative Benzothiazole 2-amino, 6-acetamide C₉H₁₃N₃OS 219.29 1.8–2.0
Methazolamide Metabolite (MSH) Thiadiazole 3-methyl, 5-mercapto, 2-acetamide C₅H₈N₄O₂S₂ 228.27 0.5–0.8

Pharmacological and Physicochemical Insights

  • Target Compound: Advantages: Balanced lipophilicity (logP ~1.5) ensures moderate solubility and permeability. Applications: Peptidomimetic agent for protease inhibition or protein-protein interaction disruption .
  • Dichloro Quinazolinone : Higher logP (~3.5) suggests improved blood-brain barrier penetration but may require formulation adjustments for solubility. Chlorine atoms could enhance halogen bonding with targets like kinases.
  • Furan-Quinazolinone : The furan oxygen participates in hydrogen bonding, useful for targeting polar enzyme pockets. Chloroacetamide may confer alkylating activity, increasing cytotoxicity.
  • Benzothiazole Derivative : Sulfur in the core improves metabolic stability via resistance to cytochrome P450 oxidation. The amino group enables salt formation, improving bioavailability.
  • Methazolamide Metabolites :

    • Thiadiazole-based structures are associated with carbonic anhydrase inhibition, but shorter half-lives due to rapid conjugation pathways (e.g., glutathione).

Biological Activity

N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 262.26 g/mol
  • IUPAC Name : N-(2-acetamido-6-oxo-7,8-dihydro-5H-quinazolin-4-yl)acetamide

This compound primarily functions as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase , an enzyme critical in the biosynthesis of sialic acids. By binding to the active site of this enzyme, the compound disrupts the conversion of substrates into sialic acids, leading to reduced levels in cells. This mechanism is significant as altered sialic acid levels are implicated in various cancerous processes and tumor progression .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. Notably:

  • Inhibition of Tumor Growth : The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • IC50 Values : In studies involving different cancer cell lines (e.g., MCF-7 and A549), the compound demonstrated IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects .

Comparison with Other Quinazolines

The biological activity of this compound can be compared with other quinazoline derivatives known for their anticancer properties:

Compound NameIC50 (nM)Mechanism of Action
N-(2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl)acetamide0.13EGFR Tyrosine Kinase Inhibitor
3-Chloro-4-fluorophenyl-6,7-dimethoxyquinazolin-4-amine10EGFR Inhibitor
N-(5-methylthiazolyl)-quinazoline15.4Antiproliferative Agent

Case Studies and Research Findings

  • Antiproliferative Effects : In a study conducted on human breast cancer cells (MCF-7), this compound was found to arrest cells in the G2/M phase and induce apoptosis through tubulin destabilization .
  • In Vivo Studies : Additional research has indicated that this compound may also exhibit antitumor activity in vivo by reducing tumor size in animal models when administered at specific dosages.
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the quinazoline ring can significantly affect biological activity. For instance, substituents at the C6 and C7 positions enhance binding affinity to target proteins involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : A solvent-free, catalytic approach using phenylboronic acid as a catalyst is commonly employed. For example, heating a mixture of m-tolualdehyde (2.4 mmol), β-naphthol (2 mmol), acetamide (2.4 mmol), and phenylboronic acid (1.5 mmol) at 393 K for 7 hours under TLC monitoring produces the compound. Post-reaction purification with ethanol recrystallization ensures high purity .
  • Key Parameters : Temperature control (393 K), stoichiometric ratios, and solvent-free conditions are critical for minimizing side reactions.

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are standard. For instance, intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds observed in crystal structures validate hydrogen-bonding networks critical for stability .
  • Advanced Tip : Single-crystal X-ray diffraction can resolve dihedral angles between the quinazolinyl and acetamide moieties (e.g., 78.32°–84.70° in analogues), aiding in conformational analysis .

Advanced Research Questions

Q. How can discrepancies in reported dihedral angles of similar quinazolinyl derivatives be resolved?

  • Methodological Answer : Comparative Hirshfeld surface analysis and computational modeling (e.g., DFT calculations) can reconcile structural variations. For example, dihedral angles in analogous compounds range from 78.32° to 84.70° due to differences in substituent steric effects. Pairing experimental crystallography with molecular dynamics simulations clarifies these deviations .

Q. What strategies are effective for analyzing the compound’s reactivity with biological targets?

  • Methodological Answer : Use molecular docking and in vitro assays to map interactions. For instance, triazoloquinoxaline analogues engage with enzyme active sites via hydrogen bonding and π-π stacking. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities .
  • Data Interpretation : Focus on substituent effects (e.g., chloro or methoxy groups) on binding kinetics and selectivity.

Q. How do competing intermolecular interactions influence crystallization outcomes?

  • Methodological Answer : Vapor diffusion or slow evaporation techniques optimize crystal packing. In related compounds, intramolecular N–H⋯O bonds compete with intermolecular O–H⋯O interactions, leading to polymorphic forms. Monitoring solvent polarity and temperature during crystallization minimizes this competition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide
Reactant of Route 2
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N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide

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